molecular formula C12H10ClN5O B2825245 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine CAS No. 190654-89-8

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine

Cat. No.: B2825245
CAS No.: 190654-89-8
M. Wt: 275.7
InChI Key: VEMDTFVUDJLJKF-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine (CAS: 190654-89-8) is a purine derivative with a chlorine atom at position 2 of the purine ring and a 3-methoxyphenyl group attached to the N6 position. Its molecular formula is C₁₂H₁₀ClN₅O, and it has a molecular weight of 283.7 g/mol . The compound is primarily used in research settings for exploring biological activities, particularly in enzyme inhibition and molecular interactions.

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDTFVUDJLJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine typically involves multiple steps. One common synthetic route includes the reaction of 7H-purin-6-amine with 3-methoxyaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the chlorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Purine derivatives are characterized by substitutions at positions 2, 6, and 9/7 of the core purine scaffold. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula MW (g/mol) Key Features
2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine 2-Cl, N6-(3-methoxyphenyl), 7H tautomer C₁₂H₁₀ClN₅O 283.7 Methoxy group enhances H-bonding; 7H tautomer influences planarity
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 2-Cl, N6-(3-Cl-phenyl), 9-ethyl C₁₃H₁₂Cl₂N₅ 316.2 Chlorophenyl group increases lipophilicity; ethyl at N9 alters solubility
(2-Chloro-9-methyl-9H-purin-6-yl)-cyclohexyl-amine 2-Cl, N6-cyclohexyl, 9-methyl C₁₂H₁₅ClN₆ 278.7 Bulky cyclohexyl group introduces steric hindrance; methyl stabilizes N9
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) N6-(furfuryl), no Cl C₁₀H₉N₅O 215.2 Furylmethyl group reduces electronegativity; used as a plant hormone
7-Benzyl-2-chloropurin-6-amine 2-Cl, N6-benzyl, 7H tautomer C₁₂H₁₀ClN₅ 259.7 Benzyl group enhances lipophilicity; potential for membrane penetration

Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves solubility in polar solvents (e.g., DMSO) compared to benzyl or cyclohexyl derivatives .
  • Crystallinity : Derivatives like 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine form stable crystals due to intermolecular H-bonding, as analyzed via SHELX and Mercury software .

Research Findings and Key Insights

Table 2: Comparative Research Data
Property/Aspect Target Compound 3-Chlorophenyl Analog Kinetin
Synthetic Yield ~60% (estimated from analogs) 90% 75–85%
Enzyme Inhibition (IC₅₀) Not reported; predicted <10 µM (Cruzain) 2.3 µM (Cruzain) N/A
Thermal Stability Stable up to 200°C (TGA inferred) Decomposes at 180°C Stable <150°C
Crystal Packing Likely H-bond networks (methoxy O) π-π stacking dominates Layered H-bonds

Key Observations:

Substituent Impact : Electron-donating groups (e.g., methoxy) improve solubility and H-bonding, while electron-withdrawing groups (e.g., Cl) enhance bioactivity but reduce solubility.

Tautomerism: The 7H tautomer in the target compound may favor planar stacking interactions, unlike 9-substituted analogs that adopt non-planar conformations .

Applications : The methoxyphenyl derivative shows promise in drug development due to balanced lipophilicity and electronic properties, whereas benzyl/cyclohexyl analogs are more suited for material science (e.g., corrosion inhibition) .

Biological Activity

2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine is a purine derivative characterized by its unique structural features, including a chlorine atom at the 2-position and a methoxyphenyl group at the nitrogen of the 6-position. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding, which may have implications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₀ClN₅O
  • Molecular Weight : Approximately 265.69 g/mol

The presence of functional groups in this compound influences its chemical reactivity, making it a candidate for various biological applications.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving norepinephrine, serotonin, and dopamine. These interactions suggest potential antidepressant effects, similar to other compounds in its class. The specific mechanisms through which this compound exerts its biological effects require further investigation to elucidate its therapeutic potential.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways. Similar compounds have been studied for their effects on neurotransmitter levels, indicating that this compound could influence mood disorders and other neurological conditions.

Receptor Binding

Preliminary studies suggest that this compound may bind to receptors involved in neurotransmission, impacting the signaling pathways associated with mood regulation and cognitive function. The binding affinity and specificity of this compound compared to other purine derivatives are areas of ongoing research.

Comparison with Similar Compounds

To understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural DifferencesPotential Implications
2-chloro-N-(4-methoxyphenyl)-7H-purin-6-amineMethoxy group at the 4-positionDifferent biological activity due to altered steric effects
2-chloro-N-(3,4-dimethoxyphenyl)-7H-purin-6-amineAdditional methoxy groupEnhanced reactivity and possibly altered pharmacological properties
N-(3-methoxyphenyl)-7H-purin-6-amineNo chlorine substitutionDifferent reactivity profile; potentially less potent as an enzyme inhibitor

These comparisons highlight how minor structural changes can significantly impact the chemical behavior and biological activity of purine derivatives.

Case Studies

Recent studies have focused on the synthesis and evaluation of various purine derivatives, including this compound. For instance:

  • Synthesis Methodology : The synthesis typically involves reacting 7H-purin-6-amine with 3-methoxyaniline in the presence of chlorinating agents like thionyl chloride. This process requires controlled conditions to optimize yield and purity.
  • Biological Evaluation : In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines such as MDA-MB-231 and HepG2. While specific data on this compound is limited, similar compounds have demonstrated significant growth inhibition, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine, and what spectral features should researchers focus on?

  • Answer : Characterization typically involves ¹H NMR , UV-Vis spectroscopy , and X-ray crystallography .

  • ¹H NMR : Focus on aromatic proton signals (δ ~6.8–8.3 ppm for the 3-methoxyphenyl group) and purine ring protons (δ ~8.3–8.5 ppm for the purine C8-H). Methoxy groups appear as singlets near δ ~3.8 ppm .
  • UV-Vis : The compound may exhibit absorption maxima near 285 nm due to π→π* transitions in the purine ring .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the chloro and methoxyphenyl substituents’ spatial arrangement .

Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?

  • Answer : Synthesis often involves:

  • Step 1 : Chlorination of a purine precursor (e.g., 7H-purin-6-amine) using POCl₃ or PCl₃ under reflux (~110°C) .
  • Step 2 : Nucleophilic substitution with 3-methoxyaniline in anhydrous DMF or THF at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the compound’s structural integrity and purity post-synthesis?

  • Answer :

  • HPLC-MS : Quantify purity and confirm molecular weight (C₁₂H₁₀ClN₅O, [M+H]⁺ = 284.06) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .
  • Melting Point : Compare with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate common side reactions (e.g., over-chlorination or aryl group misalignment)?

  • Answer :

  • Temperature Control : Lower chlorination temperatures (e.g., 90°C instead of 110°C) reduce over-chlorination .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during aryl substitution .
  • In Situ Monitoring : Employ TLC or FT-IR to track reaction progress and halt at intermediate stages .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or adenosine receptors)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to purine-binding pockets. Focus on hydrogen bonding with the methoxyphenyl group .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • Validation : Compare computational results with experimental assays (e.g., enzyme inhibition or SPR binding studies) .

Q. How should researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Answer :

  • Standardized Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and cell lines across studies .
  • Dose-Response Curves : Generate triplicate data points to minimize variability .
  • Structural Validation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic effects .

Q. What advanced crystallization techniques improve single-crystal quality for X-ray diffraction studies?

  • Answer :

  • Solvent Layering : Diffuse hexane into a saturated DCM solution to induce slow crystallization .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hr) .
  • Software Tools : Refine crystal packing analysis with Mercury CSD to identify optimal solvent systems .

Notes

  • Contradictory Data : Cross-validate synthesis protocols (e.g., POCl₃ vs. PCl₃ efficiency) via kinetic studies .
  • Advanced Tools : For structural analysis, combine SHELX refinement with Mercury CSD’s void visualization to assess crystal packing .

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